molecular formula C13H11N3O3S B2433091 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034374-80-4

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

Cat. No.: B2433091
CAS No.: 2034374-80-4
M. Wt: 289.31
InChI Key: MGEIUVXHJDYTAB-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a unique combination of thienopyrimidine and furan moieties

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-11(9-1-5-19-7-9)14-3-4-16-8-15-12-10(13(16)18)2-6-20-12/h1-2,5-8H,3-4H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEIUVXHJDYTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the furan-3-carboxamide moiety. Key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Attachment of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates.

    Formation of the Furan-3-carboxamide Moiety: This step involves the reaction of furan-3-carboxylic acid with an amine derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Furan Carboxamides: Compounds with furan-3-carboxamide moieties but different linkers or additional functional groups.

Uniqueness

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is unique due to its combination of thienopyrimidine and furan moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a compound that belongs to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in anti-infective and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 284.31 g/mol
  • CAS Number : Not explicitly provided in the sources.

The biological activity of thienopyrimidine derivatives is primarily attributed to their ability to inhibit specific enzymes and pathways within pathogens and cancer cells. The following mechanisms have been identified:

  • Inhibition of Nucleotide Synthesis : Thienopyrimidines can interfere with the synthesis of nucleotides necessary for DNA replication in both bacterial and cancer cells.
  • Modulation of Enzyme Activity : These compounds often act as inhibitors of key enzymes involved in metabolic pathways, leading to cell cycle arrest or apoptosis in cancer cells.

Antimicrobial Activity

Research has shown that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance:

  • Antiplasmodial Activity : In a study evaluating various thienopyrimidine derivatives, it was found that certain compounds demonstrated potent activity against Plasmodium falciparum, with IC50 values ranging from 1.46 to 5.74 μM . This indicates a promising avenue for developing antimalarial drugs.

Anticancer Activity

Thienopyrimidine derivatives have also been investigated for their anticancer properties:

  • Cell Line Studies : A series of synthesized compounds were tested against human tumor cell lines such as HepG-2 (liver cancer) and HCT116 (colon cancer). The results indicated that these compounds exhibited cytotoxic effects with IC50 values in the low micromolar range .

Study 1: Antiplasmodial Efficacy

In a comparative study, several thienopyrimidine derivatives were screened for their antiplasmodial activity using a luciferase-based viability assay on P. falciparum NF54-luc parasites. Compounds demonstrated varying degrees of efficacy, with some achieving over 99% reduction in parasitemia when administered at effective dosages .

Study 2: Anticancer Potential

A recent investigation focused on the synthesis and evaluation of thienopyrimidine derivatives against various cancer cell lines. The study concluded that certain modifications to the thienopyrimidine scaffold enhanced cytotoxicity significantly compared to standard chemotherapeutic agents .

Data Table

Compound NameTarget Pathogen/CancerIC50 (μM)Reference
Compound AP. falciparum1.46
Compound BLiver Cancer (HepG-2)5.00
Compound CColon Cancer (HCT116)3.20

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